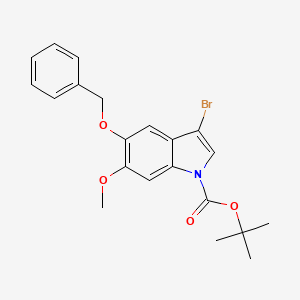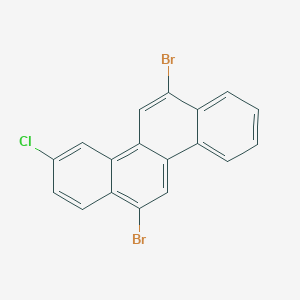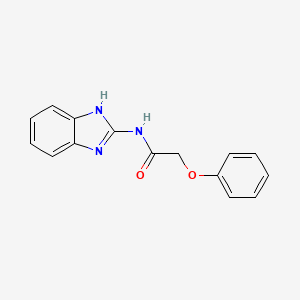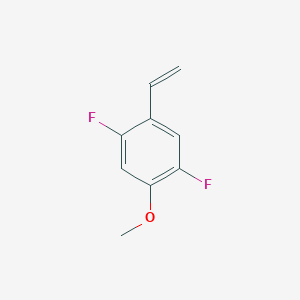
tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, a bromine atom, and a methoxy group attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, which involves the reaction of a phenol with a benzyl halide in the presence of a base such as sodium hydride.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed through esterification using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted products
Aplicaciones Científicas De Investigación
tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl5-(benzyloxy)-3-bromo-6-methoxy-1H-indole-1-carboxylate: is similar to other indole derivatives such as:
Uniqueness
- The presence of the bromine atom in this compound makes it unique compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can lead to distinct reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C21H22BrNO4 |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-6-methoxy-5-phenylmethoxyindole-1-carboxylate |
InChI |
InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(24)23-12-16(22)15-10-19(18(25-4)11-17(15)23)26-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Clave InChI |
JYVIXXYTWJADKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)
![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)


![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)


![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)


